Methyl 2-(3-methoxybenzamido)thiophene-3-carboxylate Methyl 2-(3-methoxybenzamido)thiophene-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 830339-31-6
VCID: VC5159035
InChI: InChI=1S/C14H13NO4S/c1-18-10-5-3-4-9(8-10)12(16)15-13-11(6-7-20-13)14(17)19-2/h3-8H,1-2H3,(H,15,16)
SMILES: COC1=CC=CC(=C1)C(=O)NC2=C(C=CS2)C(=O)OC
Molecular Formula: C14H13NO4S
Molecular Weight: 291.32

Methyl 2-(3-methoxybenzamido)thiophene-3-carboxylate

CAS No.: 830339-31-6

Cat. No.: VC5159035

Molecular Formula: C14H13NO4S

Molecular Weight: 291.32

* For research use only. Not for human or veterinary use.

Methyl 2-(3-methoxybenzamido)thiophene-3-carboxylate - 830339-31-6

CAS No. 830339-31-6
Molecular Formula C14H13NO4S
Molecular Weight 291.32
IUPAC Name methyl 2-[(3-methoxybenzoyl)amino]thiophene-3-carboxylate
Standard InChI InChI=1S/C14H13NO4S/c1-18-10-5-3-4-9(8-10)12(16)15-13-11(6-7-20-13)14(17)19-2/h3-8H,1-2H3,(H,15,16)
Standard InChI Key ZNGUJDQGXDYKMP-UHFFFAOYSA-N
SMILES COC1=CC=CC(=C1)C(=O)NC2=C(C=CS2)C(=O)OC

Methyl 2-(3-methoxybenzamido)thiophene-3-carboxylate is a complex organic compound with significant applications in life sciences and biology, particularly in drug development. Its chemical formula is C14H13NO4S, and it is identified by the CAS number 830339-31-6 . This compound belongs to the class of thiophene derivatives, which are known for their unique structural features and potential biological activities.

Synthesis and Preparation

The synthesis of methyl 2-(3-methoxybenzamido)thiophene-3-carboxylate typically involves the reaction of 3-methoxybenzoyl chloride with methyl thiophene-3-carboxylate in the presence of a base such as triethylamine. This reaction requires controlled conditions to ensure optimal yield and purity.

Biological Activity and Applications

Methyl 2-(3-methoxybenzamido)thiophene-3-carboxylate exhibits potential applications in medicinal chemistry due to its unique structural features. It may interact with specific biological targets, influencing pathways related to inflammation or cancer progression, similar to other thiophene derivatives .

Biological Activity Table

Biological ActivityDescription
Potential TargetsInflammation pathways, Cancer progression pathways
Mechanism of ActionInteraction with specific biological targets

Research Findings and Future Directions

Research on methyl 2-(3-methoxybenzamido)thiophene-3-carboxylate is ongoing, with a focus on its potential pharmacological effects. The compound's ability to interact with biological targets makes it a candidate for further study in drug development. Future research should explore its efficacy in various disease models and its potential for optimization through structural modifications .

Research Directions Table

Research AreaDescription
Pharmacological EffectsInvestigation of potential therapeutic applications
Structural ModificationsOptimization of the compound for enhanced biological activity

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